molecular formula C22H27IO7S B13750383 [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate CAS No. 55570-14-4

[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate

Cat. No.: B13750383
CAS No.: 55570-14-4
M. Wt: 562.4 g/mol
InChI Key: TWTBXVHGLYOBFR-UHFFFAOYSA-N
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Description

[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate: is a complex organic compound with the molecular formula C22H27IO7S and a molecular weight of 562.42 g/mol . This compound is characterized by its unique structure, which includes an iodomethyl group, methoxy groups, and phenylmethoxy groups attached to an oxane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves multiple stepsThe reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as zinc chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodomethyl group in the compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The phenylmethoxy groups can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine:

    Drug Development: Explored as a potential building block in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the methoxy and phenylmethoxy groups can participate in oxidation, reduction, and coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis.

Comparison with Similar Compounds

    [2-(Iodomethyl)-6-methoxy-3-methylsulfonyloxy-4,5-bis(phenylmethoxy)oxane]: Similar structure but with a methylsulfonyloxy group instead of a methanesulfonate group.

    Imidazole Derivatives: Compounds like imidazole and its derivatives share some functional group similarities and are used in similar applications.

    1,2,4-Triazolium Methanesulfonates: These compounds have enhanced thermal and chemical stability compared to imidazolium ionic liquids.

Uniqueness: The uniqueness of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications.

Properties

CAS No.

55570-14-4

Molecular Formula

C22H27IO7S

Molecular Weight

562.4 g/mol

IUPAC Name

[2-(iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate

InChI

InChI=1S/C22H27IO7S/c1-26-22-21(28-15-17-11-7-4-8-12-17)20(27-14-16-9-5-3-6-10-16)19(18(13-23)29-22)30-31(2,24)25/h3-12,18-22H,13-15H2,1-2H3

InChI Key

TWTBXVHGLYOBFR-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)CI)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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